molecular formula C14H14ClNO2S B444000 Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-26-1

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B444000
CAS No.: 350997-26-1
M. Wt: 295.8g/mol
InChI Key: LENUCTHHQYTCHK-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 g/mol This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a chlorophenyl group, an amino group, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by the introduction of an amino group and esterification with isopropyl alcohol. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The process may involve multiple steps, including condensation, cyclization, and esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiophene derivatives .

Scientific Research Applications

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group and chlorophenyl group can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of target proteins. This can lead to inhibition or activation of the target, depending on the specific pathway involved. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a different position of the chlorine atom.

    Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. The combination of the amino group, chlorophenyl group, and thiophene ring provides a versatile scaffold for various chemical reactions and interactions with biological targets .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENUCTHHQYTCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976794
Record name Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-15-3
Record name Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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